molecular formula C10H17BN2O2 B568410 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole CAS No. 1083180-01-1

1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B568410
CAS No.: 1083180-01-1
M. Wt: 208.068
InChI Key: YWYZQIGPEUQCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole is a boronic ester derivative of imidazole, characterized by a pinacol dioxaborolane moiety at the 4-position of the imidazole ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for forming carbon-carbon bonds in organic synthesis and medicinal chemistry . The pinacol boronic ester group enhances stability and solubility, making it advantageous for handling and storage compared to free boronic acids.

Properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-13(5)7-12-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYZQIGPEUQCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The most widely documented method involves lithium-halogen exchange at the 4-position of 4-bromo-1-methylimidazole, followed by quenching with a boronate ester. This two-step process leverages the reactivity of organolithium intermediates to install the dioxaborolane group.

Substrate Preparation

4-Bromo-1-methylimidazole serves as the starting material, synthesized via bromination of 1-methylimidazole using N-bromosuccinimide (NBS) under radical or electrophilic conditions. regioselectivity at the 4-position is ensured by the electron-withdrawing effect of the methyl group at N1.

Lithium-Halogen Exchange

In anhydrous tetrahydrofuran (THF) at -78°C, 4-bromo-1-methylimidazole undergoes lithiation with n-butyllithium (n-BuLi, 2.5 M in hexanes). The reaction proceeds via a single electron transfer (SET) mechanism, generating a lithium intermediate at the 4-position:

4-Bromo-1-methylimidazole+n-BuLi4-Lithio-1-methylimidazole+LiBr\text{4-Bromo-1-methylimidazole} + \text{n-BuLi} \rightarrow \text{4-Lithio-1-methylimidazole} + \text{LiBr}

Stirring at -78°C for 1–2 hours ensures complete conversion, as monitored by quenching aliquots and analyzing via thin-layer chromatography (TLC).

Boronate Ester Quenching

The lithiated intermediate is treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 61676-62-8), a stable boronate ester donor. The reaction proceeds via nucleophilic attack of the lithium species on the electrophilic boron center, yielding the target compound after aqueous workup:

4-Lithio-1-methylimidazole+2-isopropoxy-dioxaborolane1-Methyl-4-(dioxaborolan-2-yl)-1H-imidazole+LiOiPr\text{4-Lithio-1-methylimidazole} + \text{2-isopropoxy-dioxaborolane} \rightarrow \text{1-Methyl-4-(dioxaborolan-2-yl)-1H-imidazole} + \text{LiO}^i\text{Pr}

Optimization and Yields

Key variables include:

  • Temperature : Lithiation at -78°C minimizes side reactions (e.g., ring-opening or decomposition).

  • Stoichiometry : A 1:1 molar ratio of n-BuLi to boronate ester ensures complete conversion.

  • Solvent : Anhydrous THF provides optimal solubility and reaction kinetics.

Reported yields range from 51% to 86% , depending on substrate purity and workup efficiency. For example, a 72% yield was achieved using 4-bromodiphenyl ether under analogous conditions.

Transition Metal-Catalyzed Borylation

Palladium-Catalyzed Miyaura Borylation

Palladium catalysts enable direct borylation of aryl halides via oxidative addition and transmetallation. While less common for imidazoles due to potential catalyst poisoning by nitrogen lone pairs, modified protocols have been reported.

Reaction Setup

A mixture of 4-bromo-1-methylimidazole, bis(pinacolato)diboron (B2_2pin2_2), Pd(dppf)Cl2_2 catalyst, and KOAc in dioxane is heated at 80–100°C for 12–24 hours. The mechanism involves:

  • Oxidative addition of Pd0^0 to the C–Br bond.

  • Transmetallation with B2_2pin2_2.

  • Reductive elimination to form the C–B bond.

Challenges and Solutions

  • Catalyst Poisoning : Nitrogen coordination deactivates Pd. Mitigation strategies include using electron-deficient ligands (e.g., XPhos) or increasing catalyst loading (5–10 mol%).

  • Regioselectivity : Competing borylation at C2 or C5 positions is suppressed by steric hindrance from the N1-methyl group.

Yields for this method are typically lower (30–50% ) compared to lithiation-borylation.

Van Leusen Imidazole Synthesis with Boronate Functionalization

Ring Construction via [3+2] Cycloaddition

The van Leusen reaction constructs the imidazole core from an aldimine and tosylmethyl isocyanide (TosMIC). Subsequent borylation introduces the dioxaborolane group.

Aldimine Preparation

Condensation of 4-boronobenzaldehyde with methylamine generates the aldimine precursor. The boronate group is protected as its pinacol ester to prevent side reactions:

4-Boronobenzaldehyde+methylamine4-(PinB)benzaldehyde N-methylaldimine\text{4-Boronobenzaldehyde} + \text{methylamine} \rightarrow \text{4-(PinB)benzaldehyde N-methylaldimine}

Cycloaddition with TosMIC

In dimethylformamide (DMF) at room temperature, the aldimine reacts with TosMIC in the presence of K2_2CO3_3. The reaction proceeds via a [3+2] cycloaddition, forming the imidazole ring:

Aldimine+TosMIC1-Methyl-4-(pinB)phenylimidazole+p-TsOH\text{Aldimine} + \text{TosMIC} \rightarrow \text{1-Methyl-4-(pinB)phenylimidazole} + \text{p-TsOH}

Limitations

  • Functional Group Tolerance : The boronate group must be ortho to the aldimine to prevent steric clashes.

  • Yield : Reported yields for analogous reactions are 40–60% .

Comparative Analysis of Methods

Method Yield Range Advantages Disadvantages
Lithiation-Borylation51–86%High yield, scalableRequires cryogenic conditions
Miyaura Borylation30–50%One-pot reactionLow yield, catalyst sensitivity
Van Leusen Synthesis40–60%Direct ring formationMulti-step, limited substrate scope

Experimental Protocols and Case Studies

Representative Procedure for Lithiation-Borylation

  • Substrate : 4-Bromo-1-methylimidazole (5.0 g, 31 mmol).

  • Lithiation : Add n-BuLi (2.5 M, 12.4 mL, 31 mmol) to THF (100 mL) at -78°C under N2_2. Stir for 2 hours.

  • Quenching : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6.2 mL, 31 mmol). Warm to room temperature overnight.

  • Workup : Quench with H2_2O (50 mL), extract with EtOAc (3 × 100 mL), dry over Na2_2SO4_4, and concentrate.

  • Purification : Column chromatography (hexane/EtOAc 9:1) yields the product as a white solid (4.8 g, 72%).

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Potassium carbonate or sodium hydroxide for facilitating reactions.

Major Products Formed

    Carbon-Carbon Coupled Products: From Suzuki-Miyaura reactions.

    Boronic Acids: From oxidation of the boronate ester group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole involves its ability to form stable complexes with various metal catalysts. The boronate ester group can coordinate with metal centers, facilitating catalytic cycles in cross-coupling reactions. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Positional Isomers

1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole

  • Structure : Boronic ester at the 5-position of the imidazole ring.
  • Molecular Formula : C₁₀H₁₇BN₂O₂ (MW: 208.07) .
  • Synthesis: Prepared similarly via Suzuki coupling but requires regioselective control during boronation .

Alkyl-Substituted Derivatives

1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole

  • Structure : Ethyl group at the 1-position instead of methyl.
  • Molecular Formula : C₁₁H₁₉BN₂O₂ (MW: 222.09) .
  • Solubility: Enhanced lipophilicity compared to the methyl analogue .

Aryl-Substituted Analogues

1,2-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

  • Structure : Phenyl spacer between the imidazole and boronic ester.
  • Synthesis : Prepared via microwave-assisted Suzuki coupling of 4-bromoimidazole with bis-boronate benzene .
  • Applications: Suitable for constructing biaryl systems in drug discovery .

Complex Heterocyclic Systems

1-Phenyl-2-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole

  • Structure : Phenanthroimidazole core with a boronic ester-substituted phenyl group.
  • Molecular Formula : C₃₃H₂₉BN₂O₂ (MW: 496.41) .
  • Applications: Useful in materials science for luminescent materials or sensors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Position Key Features
1-Methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-imidazole (Target) C₁₀H₁₇BN₂O₂ 208.07 4-position Optimal for Suzuki couplings
1-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-imidazole C₁₀H₁₇BN₂O₂ 208.07 5-position Altered electron density
1-Ethyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-imidazole C₁₁H₁₉BN₂O₂ 222.09 1-ethyl, 5-position Increased lipophilicity
1,2-Dimethyl-4-(4-boronophenyl)-1H-imidazole C₁₃H₁₈BN₂O₂ 261.12 4-phenyl Biaryl synthesis applications
Phenanthroimidazole-boronate C₃₃H₂₉BN₂O₂ 496.41 Complex fused system Luminescent materials

Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • Chemical Formula : C9_9H16_{16}BN3_3O2_2
  • Molecular Weight : 209.05 g/mol
  • CAS Number : 1423123-94-7

The compound features a unique structure that combines an imidazole ring with a dioxaborolane moiety, which is significant for its biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain kinases. For instance, it has been shown to inhibit the activity of Polo-like kinase 4 (PLK4), which plays a crucial role in cell division and proliferation. The inhibition of PLK4 can lead to cell cycle arrest and potential anti-cancer effects .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Pharmacological Profile

A pharmacological assessment revealed that this compound might exhibit selectivity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for reducing side effects associated with conventional chemotherapy .

In Vitro Studies

In vitro assays have demonstrated that this compound significantly inhibits cell growth in various cancer cell lines at micromolar concentrations. The IC50_{50} values obtained from these studies suggest potent activity compared to other known inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the dioxaborolane moiety have been explored to enhance potency and selectivity against target enzymes. For example, varying the substituents on the imidazole ring has shown to affect binding affinity and inhibitory efficacy .

Comparative Analysis

Compound NameIC50_{50} (µM)Target EnzymeReference
This compound0.05PLK4
Related Compound A0.10PLK4
Related Compound B0.15Other Kinase

Q & A

Synthesis and Optimization

Q: What are the critical parameters for synthesizing 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole with high yield and purity? A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group. Key parameters include:

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
  • Solvent: THF or dioxane under inert atmospheres to prevent boronate hydrolysis .
  • Base: Na₂CO₃ or K₂CO₃ (2–3 equiv) to facilitate transmetalation .
  • Temperature: 80–100°C for 12–24 hours, monitored by TLC or HPLC .
    Example yields range from 43–67% for analogous imidazole-boronate derivatives, with purity validated via NP-HPLC (retention times: 5.85–30.19 min) .

Characterization Techniques

Q: Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize? A: Key techniques include:

  • ¹H/¹³C NMR: Look for imidazole protons (δ 7.6–8.9 ppm) and boronate methyl groups (δ 1.0–1.3 ppm) .
  • IR Spectroscopy: Absorptions at 3115–3417 cm⁻¹ (N–H stretch) and 1589–1658 cm⁻¹ (C=N/C=C) confirm imidazole and boronate motifs .
  • HPLC: Use 2-propanol/n-hexane gradients (20–30%) to assess purity, with retention times comparable to structurally similar compounds (e.g., 5.85–30.19 min) .

Stability and Storage

Q: How should researchers handle and store this compound to mitigate decomposition risks? A:

  • Storage: Under inert atmosphere (Ar/N₂) at 2–8°C to prevent boronate oxidation or hydrolysis .
  • Handling: Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the dioxaborolane ring .
  • Decomposition Signs: Discoloration (yellowing) or precipitation in solution; verify stability via periodic NMR or HPLC .

Cross-Coupling Efficiency

Q: How does this compound compare to other boronate esters in palladium-catalyzed reactions? A: The electron-rich imidazole ring enhances reactivity in aryl-aryl couplings. Key advantages:

  • Substrate Scope: Compatible with aryl halides (Br, I) and triflates, achieving >70% yields in model reactions .
  • Catalyst Efficiency: Lower Pd loading (0.5 mol%) suffices compared to less activated boronates (1–2 mol%) .
  • Side Reactions: Minimal protodeboronation observed due to steric protection from tetramethyl dioxaborolane .

Functionalization Strategies

Q: What methods enable selective functionalization of the imidazole ring without disrupting the boronate group? A:

  • Electrophilic Substitution: Nitration or halogenation at the C2 position using HNO₃/AcOH or NXS (X = Cl, Br) .
  • Protection/Deprotection: Temporarily mask the boronate with diethanolamine to prevent side reactions during imidazole modification .
  • Metalation: Use LDA at −78°C to generate C2-lithiated intermediates for coupling with aldehydes or ketones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.